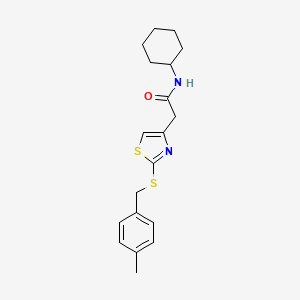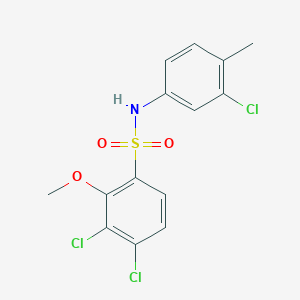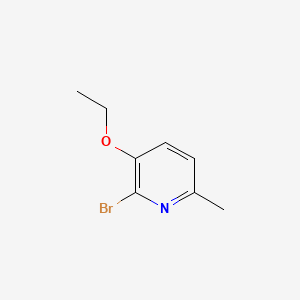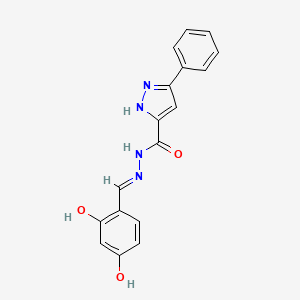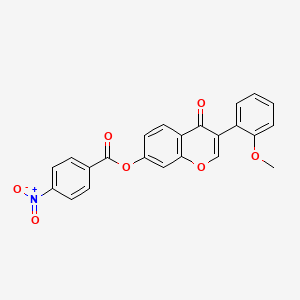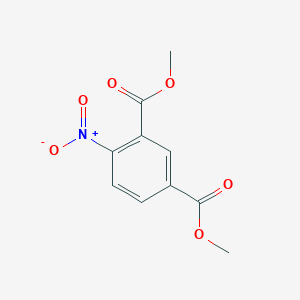
Dimethyl 4-nitroisophthalate
Übersicht
Beschreibung
Dimethyl 4-nitroisophthalate is a chemical compound with the molecular formula C10H9NO6 . It has a molecular weight of 239.18 .
Molecular Structure Analysis
The InChI code for Dimethyl 4-nitroisophthalate is 1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 . This code provides a specific description of the molecule’s structure.Physical And Chemical Properties Analysis
Dimethyl 4-nitroisophthalate is a solid at room temperature . The compound has a molecular weight of 239.18 . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Wissenschaftliche Forschungsanwendungen
Photochemical Transformation Studies
Dimethyl 4-nitroisophthalate, a derivative of dimethyl phthalate (DMP), has been studied in the context of photochemical transformations. In a study by Lei et al. (2018), the photochemical transformation of DMP with N(iii)(NO2-/HONO/H2ONO+) was investigated. This research is significant for understanding the behavior of such compounds in atmospheric conditions. The study found that major transformation products included dimethyl 4-nitrophthalate, among others (Lei et al., 2018).
Metal-Organic Frameworks for CO2 Capture
Dimethyl 4-nitroisophthalate has applications in the synthesis of metal-organic frameworks (MOFs) for carbon dioxide capture. Cui et al. (2020) synthesized a microporous MOF using a 4-substituted isophthalate linker with a nitro group for the adsorptive capture of CO2. This research highlights the potential of such compounds in environmental applications, particularly in addressing climate change-related challenges (Cui et al., 2020).
Nanoporous Lanthanide-Carboxylate Frameworks
Research by Chen et al. (2010) on nanoporous lanthanide-carboxylate frameworks utilized 5-nitroisophthalic acid, which is structurally similar to dimethyl 4-nitroisophthalate. These frameworks feature metal-organic structures with potential applications in photoluminescence and adsorption processes (Chen et al., 2010).
Boron Neutron Capture Therapy
Dimethyl 4-nitroisophthalate is also relevant in the field of medical research. Kahl and Li (1996) synthesized a boronated phthalocyanine using a related compound for potential use in boron neutron capture therapy, a novel approach to cancer treatment (Kahl & Li, 1996).
Synthesis of Complex Chemical Structures
The compound has been used in the synthesis of complex chemical structures. Otsuji et al. (1969) described the reaction of dimethyl 4-nitrophthalate in various chemical processes, demonstrating its versatility in organic synthesis (Otsuji et al., 1969).
Safety And Hazards
Eigenschaften
IUPAC Name |
dimethyl 4-nitrobenzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO6/c1-16-9(12)6-3-4-8(11(14)15)7(5-6)10(13)17-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFGRLSNABSJUIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])C(=O)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimethyl 4-nitroisophthalate | |
Synthesis routes and methods
Procedure details






Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-hydroxy-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2994322.png)
![N-[2-(2H-1,3-benzodioxol-5-yloxy)ethyl]-2-chlorobenzamide](/img/structure/B2994326.png)
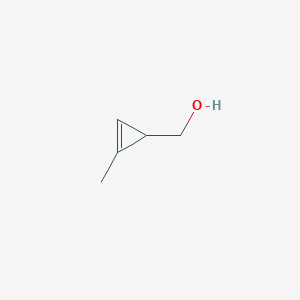
![2-[(5-Chloro-7-iodoquinolin-8-yl)oxy]propanoic acid hydrochloride](/img/structure/B2994331.png)
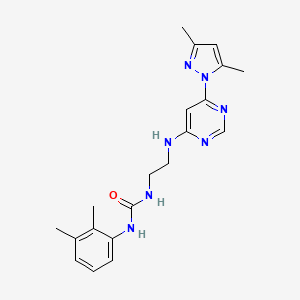
![2-{(E)-[(5-chloro-2-methoxyphenyl)imino]methyl}phenol](/img/structure/B2994334.png)
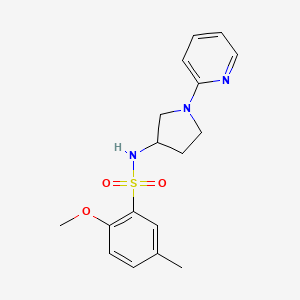
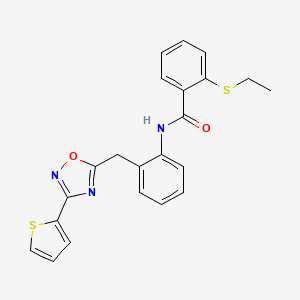
![4-[2-(4-Chlorophenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2994337.png)
